What is Fmoc-Orn(Alloc)-OH
What is Fmoc-Orn(Alloc)-OH
An In-depth Technical Guide to Fmoc-Orn(Alloc)-OH for Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(allyloxycarbonyl)-L-ornithine, commonly abbreviated as Fmoc-Orn(Alloc)-OH, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the base-labile Fmoc group on the α-amino group and the palladium-labile Alloc group on the side-chain δ-amino group, facilitates the synthesis of complex peptides with high precision and versatility. This orthogonal protection strategy allows for the selective deprotection of the side chain, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties while the peptide remains anchored to the solid support.[1][2][3]
This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Orn(Alloc)-OH, detailed experimental protocols for its application in SPPS, and a discussion of the underlying principles of orthogonal protection.
Physicochemical Properties
A summary of the key quantitative data for Fmoc-Orn(Alloc)-OH is presented in the table below. This information is essential for handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 147290-11-7 | [4][5] |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [4][5] |
| Molecular Weight | 438.47 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% | [7] |
| Melting Point | 87-91 °C (for the analogous Fmoc-Lys(Alloc)-OH) | [6] |
| Solubility | Soluble in DMF and DCM | [6][8] |
| Storage Temperature | 2-8°C | [9] |
Orthogonal Protection Strategy in Peptide Synthesis
The utility of Fmoc-Orn(Alloc)-OH is rooted in the principle of orthogonal protection, a strategy that employs multiple protecting groups which can be removed under distinct chemical conditions. In the context of Fmoc-based SPPS, this allows for the selective manipulation of different functional groups within a peptide sequence.
The Fmoc group, protecting the α-amino group of the peptide backbone, is labile to basic conditions, typically a solution of piperidine (B6355638) in DMF.[2] This allows for the stepwise elongation of the peptide chain. The Alloc group, protecting the δ-amino group of the ornithine side chain, is stable to these basic conditions but can be selectively removed by a palladium(0) catalyst in the presence of a scavenger.[10][11] This orthogonality is the cornerstone of its application in the synthesis of modified peptides.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Fmoc-Orn(Alloc)-OH into a peptide chain and the subsequent selective deprotection of the Alloc group.
Incorporation of Fmoc-Orn(Alloc)-OH in Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for the addition of Fmoc-Orn(Alloc)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Orn(Alloc)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.[12]
-
Fmoc Deprotection (if necessary):
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[10]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Orn(Alloc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated Fmoc-Orn(Alloc)-OH solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[13]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[14]
-
Selective Deprotection of the Alloc Group
This protocol outlines the on-resin removal of the Alloc protecting group from the ornithine side chain.
Materials:
-
Peptide-resin containing the Orn(Alloc) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane (PhSiH₃) or Meldrum's acid)[11][15]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF under an inert atmosphere for 30 minutes.[11]
-
Deprotection Cocktail Preparation:
-
Alloc Deprotection Reaction:
-
Add the deprotection cocktail to the swollen resin.
-
Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. It is recommended to perform the reaction in duplicate and monitor the progress.[16]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DCM or DMF (5-7 times) to remove all traces of the palladium catalyst and scavenger byproducts.
-
A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can be performed to ensure complete removal of palladium residues.[17]
-
-
Confirmation of Deprotection:
-
A small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to confirm the removal of the Alloc group.[16]
-
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental workflows and logical relationships in the application of Fmoc-Orn(Alloc)-OH, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Fmoc-Orn(Alloc)-OH | C24H26N2O6 | CID 2756120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. CAS 147290-11-7: Fmoc-Orn(Aloc)-OH | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Fmoc-Lys(Alloc)-OH Novabiochem 146982-27-6 [sigmaaldrich.com]
- 7. Fmoc-Orn(Alloc)-OH 95% | CAS: 147290-11-7 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. rsc.org [rsc.org]
